Cas no 1361470-51-0 (2-Methoxy-3-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyridine)

2-Methoxy-3-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyridine is a synthetic compound with notable structural complexity. Its unique 3,4,5-trichlorophenyl substituent and trifluoromethyl group confer distinct physical and chemical properties, making it a valuable research tool in organic synthesis and pharmaceutical applications. The presence of the methoxy and trifluoromethyl groups offers tunable reactivity and selectivity in chemical transformations.
2-Methoxy-3-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyridine structure
1361470-51-0 structure
Product name:2-Methoxy-3-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyridine
CAS No:1361470-51-0
MF:C13H7Cl3F3NO
MW:356.554991006851
CID:4967813

2-Methoxy-3-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxy-3-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyridine
    • Inchi: 1S/C13H7Cl3F3NO/c1-21-12-10(7(2-3-20-12)13(17,18)19)6-4-8(14)11(16)9(15)5-6/h2-5H,1H3
    • InChI Key: AEBAICMGFILUFK-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=C(C=1)C1C(=NC=CC=1C(F)(F)F)OC)Cl)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 346
  • Topological Polar Surface Area: 22.1
  • XLogP3: 5.6

2-Methoxy-3-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013029916-250mg
2-Methoxy-3-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyridine
1361470-51-0 97%
250mg
499.20 USD 2021-06-22
Alichem
A013029916-1g
2-Methoxy-3-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyridine
1361470-51-0 97%
1g
1,534.70 USD 2021-06-22
Alichem
A013029916-500mg
2-Methoxy-3-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyridine
1361470-51-0 97%
500mg
815.00 USD 2021-06-22

2-Methoxy-3-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyridine Related Literature

Additional information on 2-Methoxy-3-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyridine

Introduction to 2-Methoxy-3-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyridine (CAS No. 1361470-51-0)

2-Methoxy-3-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyridine, identified by its CAS number 1361470-51-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of multiple functional groups, including a methoxy group, a trichlorophenyl substituent, and a trifluoromethyl group, imparts unique chemical properties that make it a valuable scaffold for drug discovery and development.

The structural configuration of 2-Methoxy-3-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyridine is meticulously designed to enhance its biological activity and pharmacokinetic profile. The trichlorophenyl moiety introduces electron-withdrawing effects, which can modulate the electronic properties of the pyridine ring and influence interactions with biological targets. Concurrently, the trifluoromethyl group enhances lipophilicity and metabolic stability, key factors in optimizing drug efficacy and duration of action. These features collectively contribute to its potential as an intermediate in the synthesis of novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. 2-Methoxy-3-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyridine has emerged as a promising candidate in this domain due to its ability to interact with specific enzymes and receptors involved in metabolic disorders, inflammation, and cancer. Studies have demonstrated its potential in modulating signaling pathways such as Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT), which are pivotal in regulating immune responses and cell proliferation.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The combination of the methoxy, trichlorophenyl, and trifluoromethyl groups provides multiple sites for chemical modification, allowing researchers to fine-tune its pharmacological properties. For instance, structural analogs derived from this scaffold have shown enhanced binding affinity and selectivity when tested against protein targets. This adaptability makes it an attractive building block for designing next-generation drugs with improved therapeutic profiles.

The synthesis of 2-Methoxy-3-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyridine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies such as cross-coupling reactions, nucleophilic substitutions, and palladium-catalyzed transformations are commonly employed to construct the desired molecular framework. The presence of multiple chlorine atoms necessitates careful handling to prevent unwanted side reactions, highlighting the importance of optimized synthetic protocols.

Recent advancements in computational chemistry have further accelerated the development of derivatives based on this compound. Molecular docking studies and quantum mechanical calculations have been instrumental in predicting binding modes and optimizing lead structures. These computational approaches not only save time but also provide insights into the mechanistic aspects of drug-receptor interactions. As a result, researchers can now design more effective candidates with reduced experimental trial-and-error.

The pharmacological potential of 2-Methoxy-3-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyridine has been explored in several preclinical studies. In vitro assays have revealed inhibitory activity against key enzymes implicated in disease progression. Notably, derivatives of this compound have demonstrated promising results in reducing inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways. Additionally, preliminary in vivo studies suggest that certain analogs exhibit antitumor effects by disrupting cancer cell proliferation and inducing apoptosis.

The future prospects for this compound are vast, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel drug candidates that leverage its unique structural features. As our understanding of disease mechanisms evolves, so too will the strategies for utilizing compounds like 2-Methoxy-3-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyridine in precision medicine approaches.

In conclusion,2-Methoxy-3-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyridine represents a significant advancement in medicinal chemistry due to its multifaceted structural attributes and potential biological activities. Its role as a versatile scaffold for drug development underscores its importance in addressing unmet medical needs across various therapeutic areas. As research continues to uncover new applications for this compound,1361470-51-0 is poised to remain at the forefront of pharmaceutical innovation.

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